[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting possible products given different reagents and conditions .Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be determined using techniques like UV-Vis, IR, and NMR spectroscopy .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Triazole derivatives, including compounds similar to the specified chemical, are synthesized and characterized through methods like X-ray diffraction and NMR spectroscopy. These compounds often exhibit unique bonding interactions and molecular structures, as studied in triazole derivatives with π-hole tetrel bonding interactions (Ahmed et al., 2020).
Molecular Structure and Interaction Studies : The molecular structures of similar compounds are examined using techniques like Hirshfeld surface analysis and DFT calculations, providing insights into their nucleophilic/electrophilic nature and interaction energies (Ahmed et al., 2020).
Applications in Medicinal Chemistry
Development of Antimicrobial Agents : Triazole derivatives have been explored for their potential as antimicrobial agents. New series of compounds synthesized via various reactions showed broad-spectrum antimicrobial activities, highlighting their utility in medicinal chemistry (Bhat et al., 2016).
Analgesic Potential : Studies on triazole derivatives, including their synthesis and in vivo testing, have revealed their potential as analgesic agents. Some compounds demonstrated significant analgesic effects in various assays, indicating their applicability in pain management (Zaheer et al., 2021).
Advanced Materials and Chemical Studies
Corrosion Inhibition : Novel triazole derivatives have been assessed for their effectiveness as anti-corrosion agents in metal protection. Experimental and quantum chemical studies reveal their efficacy in inhibiting corrosion, particularly in acidic environments (Rahmani et al., 2019).
Luminescence Sensing : Lanthanide metal–organic frameworks based on triazole-containing ligands have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks exhibit selective detection capabilities, useful in various sensing applications (Wang et al., 2016).
Electronic Properties and Radical Stabilization : The electronic properties of triazole derivatives, including their inductive and resonance effects on carbocations and radicals, are subjects of interest. Studies on fluorobenzene-substituted triazoles provide insights into their stabilizing properties, relevant in the design of novel organic compounds (Creary et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWQSJARXIOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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